molecular formula C11H22N2O2 B3043418 tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate CAS No. 862700-28-5

tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate

Cat. No. B3043418
CAS RN: 862700-28-5
M. Wt: 214.3 g/mol
InChI Key: IHGSPMZBMBIGHI-DTWKUNHWSA-N
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Description

“tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate” is a chemical compound with the InChI code 1S/C10H20N2O2/c1-10 (2,3)14-9 (13)12-8-5-4-7 (11)6-8/h7-8H,4-6,11H2,1-3H3, (H,12,13)/t7-,8+/m0/s1 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate” is C10H20N2O2 . The molecular weight is 200.28 g/mol . The compound has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The exact mass and monoisotopic mass of the compound are 200.152477885 g/mol .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 64.4 Ų . It has a rotatable bond count of 3 . The XLogP3-AA value is 1 .

Scientific Research Applications

  • Characterization and Trace Level Analysis in Pharmaceuticals Researchers have developed selective and sensitive methods for characterizing tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate as a genotoxic impurity in pharmaceuticals. Specifically, it has been studied in Bictegravir sodium, an active pharmaceutical ingredient.
  • Enantioselective Synthesis and Chiral Drug Development The enantiomerically pure form of tert-butyl carbamate derivatives is crucial for developing chiral drugs. These compounds serve as versatile intermediates in multi-step syntheses, highlighting the importance of achieving high functionalization and enantioselectivity. X-ray crystallography studies provide insight into the 3D conformation and relative stereochemistry of these derivatives, aiding drug design.
  • Organic Synthesis and Building Blocks Tert-butyl carbamate compounds can undergo various chemical transformations. For instance, they react with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis. Their physical properties, such as melting points and solubility, are influenced by their molecular structure, which is characterized by crystallographic studies.
  • Functionalization and Further Derivatization The functional groups present in tert-butyl carbamate derivatives dictate their chemical properties, reactivity, and stability. Studies reveal their potential for further functionalization and application in the synthesis of complex organic molecules.
  • Palladium-Catalyzed Reactions

    • Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . Such reactions are valuable in organic chemistry and drug discovery.
  • Tetrasubstituted Pyrrole Synthesis Researchers have employed tert-butyl carbamate in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position. Pyrroles are important heterocyclic compounds with diverse biological activities.

properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSPMZBMBIGHI-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate

CAS RN

347185-71-1
Record name tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate
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tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate
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tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate
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tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate
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Reactant of Route 6
tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate

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